molecular formula C13H11N5OS B2762250 N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415570-04-4

N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2762250
CAS No.: 2415570-04-4
M. Wt: 285.33
InChI Key: WECANEBQHZDCJC-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide: is a heterocyclic compound that combines the structural features of benzothiadiazole and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:

  • Formation of the Benzothiadiazole Moiety

    • Starting from commercially available 2-aminobenzenethiol, the benzothiadiazole ring is formed through a cyclization reaction with nitrous acid.
    • The reaction is carried out under acidic conditions, often using hydrochloric acid, at low temperatures to ensure the formation of the desired benzothiadiazole ring.
  • Synthesis of the Pyrimidine Ring

    • The pyrimidine ring is synthesized separately, often starting from acetylacetone and guanidine.
    • The reaction is typically conducted in the presence of a base such as sodium ethoxide, under reflux conditions.
  • Coupling of Benzothiadiazole and Pyrimidine Rings

    • The final step involves coupling the benzothiadiazole and pyrimidine rings through an amide bond formation.
    • This is achieved by reacting the benzothiadiazole derivative with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
    • Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction

    • Reduction reactions can target the nitro groups or the carbonyl group in the carboxamide moiety.
    • Typical reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
    • Common reagents include alkyl halides and aryl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electron-accepting properties.

    Photovoltaic Materials: It serves as a building block for the synthesis of materials used in dye-sensitized solar cells.

Biology and Medicine

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.

    Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Sensors: Employed in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

    Electron Transfer: In organic electronics, it facilitates electron transfer processes due to its electron-accepting nature.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler analog without the pyrimidine ring, used in similar applications but with different electronic properties.

    5,6-Dimethylpyrimidine-4-carboxamide: Lacks the benzothiadiazole moiety, used in medicinal chemistry for different targets.

Uniqueness

    Enhanced Electronic Properties: The combination of benzothiadiazole and pyrimidine rings provides unique electronic properties, making it more effective in organic electronics.

    Broader Biological Activity: The compound’s structure allows it to interact with a wider range of biological targets, enhancing its potential as a therapeutic agent.

This detailed overview should provide a comprehensive understanding of N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-7-8(2)14-6-15-11(7)13(19)16-9-4-3-5-10-12(9)18-20-17-10/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECANEBQHZDCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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